N-(2-methoxyphenyl)-2-(3-nitro-1H-pyrazol-1-yl)acetamide
Description
N-(2-methoxyphenyl)-2-(3-nitro-1H-pyrazol-1-yl)acetamide is a synthetic organic compound that belongs to the class of acetamides. Compounds in this class are often studied for their potential biological activities and applications in various fields such as medicinal chemistry and materials science.
Properties
IUPAC Name |
N-(2-methoxyphenyl)-2-(3-nitropyrazol-1-yl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12N4O4/c1-20-10-5-3-2-4-9(10)13-12(17)8-15-7-6-11(14-15)16(18)19/h2-7H,8H2,1H3,(H,13,17) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IKEQJKLYEPDXRI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1NC(=O)CN2C=CC(=N2)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12N4O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
276.25 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-methoxyphenyl)-2-(3-nitro-1H-pyrazol-1-yl)acetamide typically involves the following steps:
Formation of the pyrazole ring: This can be achieved by reacting a suitable hydrazine derivative with an α,β-unsaturated carbonyl compound under acidic or basic conditions.
Nitration: The pyrazole ring can be nitrated using a mixture of concentrated nitric acid and sulfuric acid.
Acetamide formation: The nitrated pyrazole can then be reacted with 2-methoxyphenylacetic acid or its derivatives in the presence of a coupling agent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) to form the final product.
Industrial Production Methods
Industrial production methods for such compounds typically involve large-scale batch or continuous flow processes, optimizing reaction conditions to maximize yield and purity while minimizing costs and environmental impact.
Chemical Reactions Analysis
Types of Reactions
N-(2-methoxyphenyl)-2-(3-nitro-1H-pyrazol-1-yl)acetamide can undergo various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas with a palladium catalyst or iron powder in acidic conditions.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Hydrolysis: The acetamide group can be hydrolyzed to the corresponding carboxylic acid and amine under acidic or basic conditions.
Common Reagents and Conditions
Reducing agents: Hydrogen gas, palladium on carbon, iron powder, hydrochloric acid.
Substitution reagents: Sodium hydroxide, potassium tert-butoxide.
Hydrolysis conditions: Concentrated hydrochloric acid, sodium hydroxide solution.
Major Products
Reduction: 2-(3-amino-1H-pyrazol-1-yl)-N-(2-methoxyphenyl)acetamide.
Substitution: Various substituted derivatives depending on the nucleophile used.
Hydrolysis: 2-methoxyphenylacetic acid and 3-nitro-1H-pyrazole.
Scientific Research Applications
Medicinal Chemistry: It may be studied for its potential as a pharmaceutical agent, particularly for its anti-inflammatory, antimicrobial, or anticancer properties.
Biology: It can be used as a tool compound to study biological pathways and mechanisms.
Materials Science: It may be explored for its potential use in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of N-(2-methoxyphenyl)-2-(3-nitro-1H-pyrazol-1-yl)acetamide would depend on its specific biological target. Generally, such compounds may interact with enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects. The nitro group could be involved in redox reactions, while the pyrazole ring might interact with specific binding sites on target proteins.
Comparison with Similar Compounds
Similar Compounds
N-(2-methoxyphenyl)-2-(1H-pyrazol-1-yl)acetamide: Lacks the nitro group, which may result in different biological activities.
N-(2-methoxyphenyl)-2-(3-amino-1H-pyrazol-1-yl)acetamide: The amino group may confer different reactivity and biological properties compared to the nitro group.
Uniqueness
N-(2-methoxyphenyl)-2-(3-nitro-1H-pyrazol-1-yl)acetamide is unique due to the presence of both the nitro group and the pyrazole ring, which can contribute to its distinct chemical reactivity and potential biological activities.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
